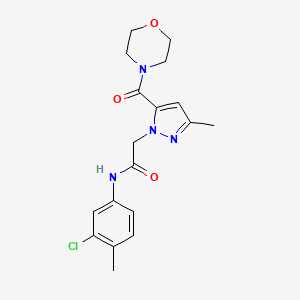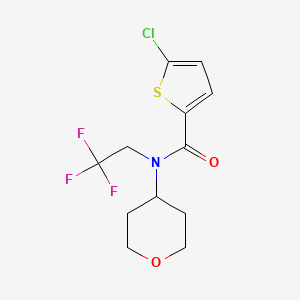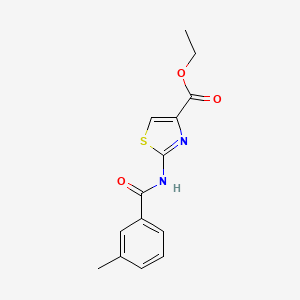
Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and an ethyl ester group, contributing to its unique chemical properties.
作用机制
Target of Action
Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate is a thiazole derivative. Thiazoles are known to have diverse biological activities A related compound, 2-aminothiazole-4-carboxylate, has been reported to target the bacterial enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis, a key element for bacterial cell wall .
Mode of Action
It can be inferred from related thiazole compounds that they may interact with their targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives are known to be involved in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Related thiazole compounds have shown significant antibacterial and antifungal potential .
Action Environment
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
The biochemical properties of Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate are not fully understood yet. It is known that 2-aminothiazoles, the class of compounds to which it belongs, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Cellular Effects
The cellular effects of this compound are not well-documented. Related 2-aminothiazole derivatives have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet fully understood. Related 2-aminothiazole derivatives have been found to interact with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .
准备方法
The synthesis of Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate typically involves the reaction of 3-methylbenzoyl chloride with thioamide, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol to produce the ethyl ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反应分析
Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms, forming various substituted derivatives
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent, with studies indicating its ability to inhibit the growth of certain pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
相似化合物的比较
Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate: Similar in structure but with different substituents on the benzene ring, leading to variations in biological activity.
2-Aminothiazole-4-carboxylate derivatives: These compounds also feature the thiazole ring but with different functional groups, resulting in diverse applications and properties.
Thiazolyl benzenesulfonamide carboxylates: These compounds have shown potential as antimalarial agents, highlighting the versatility of the thiazole scaffold.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
ethyl 2-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKHMAWVHXAVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
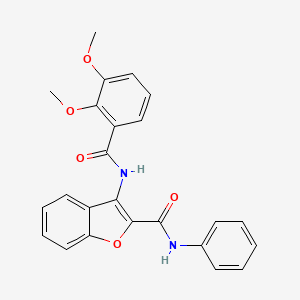
![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2996646.png)
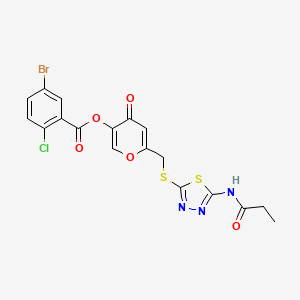
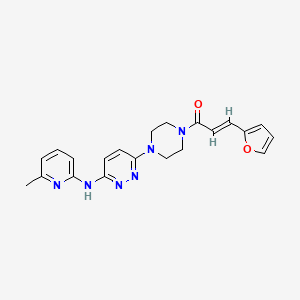

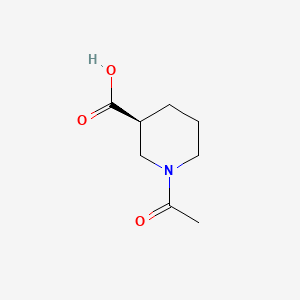
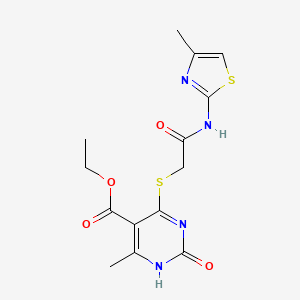
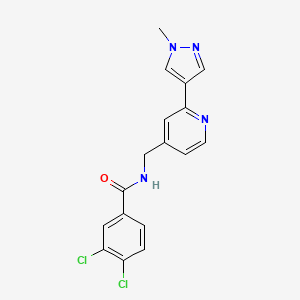
![4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2996661.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)
